2-{1-[(4-ethoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(4-ethylphenyl)acetamide
Overview
Description
2-{1-[(4-ethoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-ethoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the ethoxyphenyl and ethylphenyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions.
Carbonothioylation and acylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-ethoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions used, but can include various substituted derivatives of the original compound, as well as oxidized or reduced forms.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with possible applications in drug discovery and development.
Medicine: The piperazine ring is a common feature in many pharmaceuticals, suggesting that this compound could have therapeutic potential.
Industry: This compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-[(4-ethoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(4-ethylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the specific biological activity of the compound, which could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-{[(4-methoxyphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(4-methylphenyl)acetamide
- 2-(1-{[(4-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)-N-(4-fluorophenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-{1-[(4-ethoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}-N-(4-ethylphenyl)acetamide, including the ethoxy and ethyl substituents, distinguishes it from similar compounds
Properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl]-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-3-16-5-7-17(8-6-16)25-21(28)15-20-22(29)24-13-14-27(20)23(31)26-18-9-11-19(12-10-18)30-4-2/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,29)(H,25,28)(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIDZEUATIDKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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